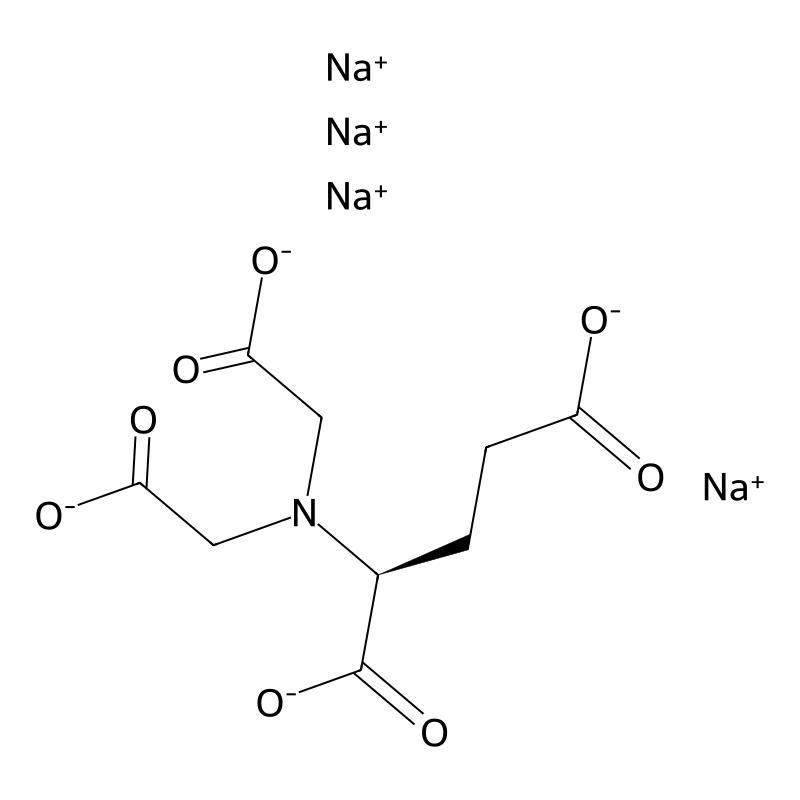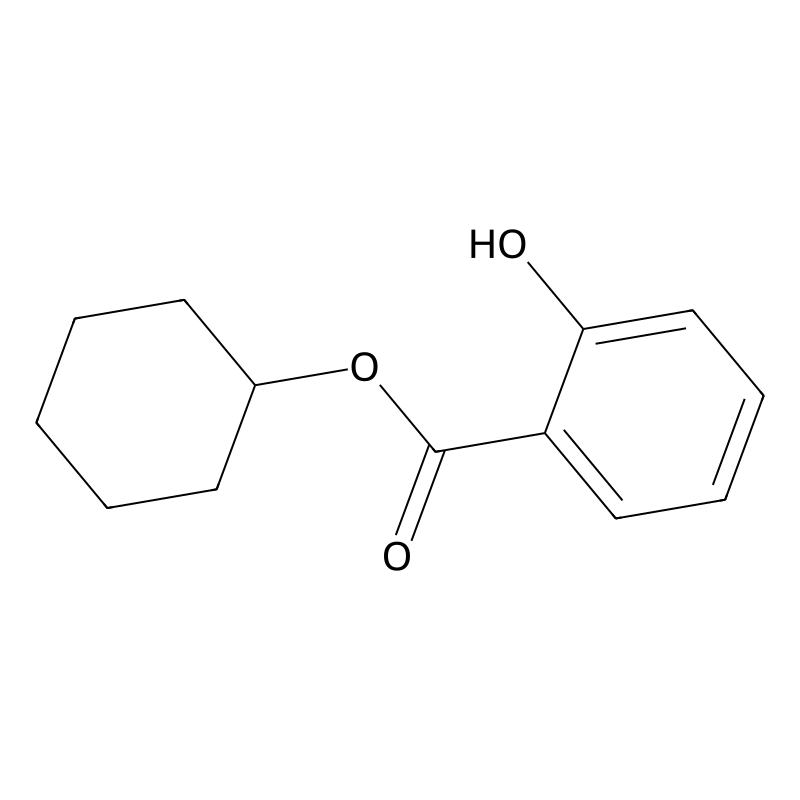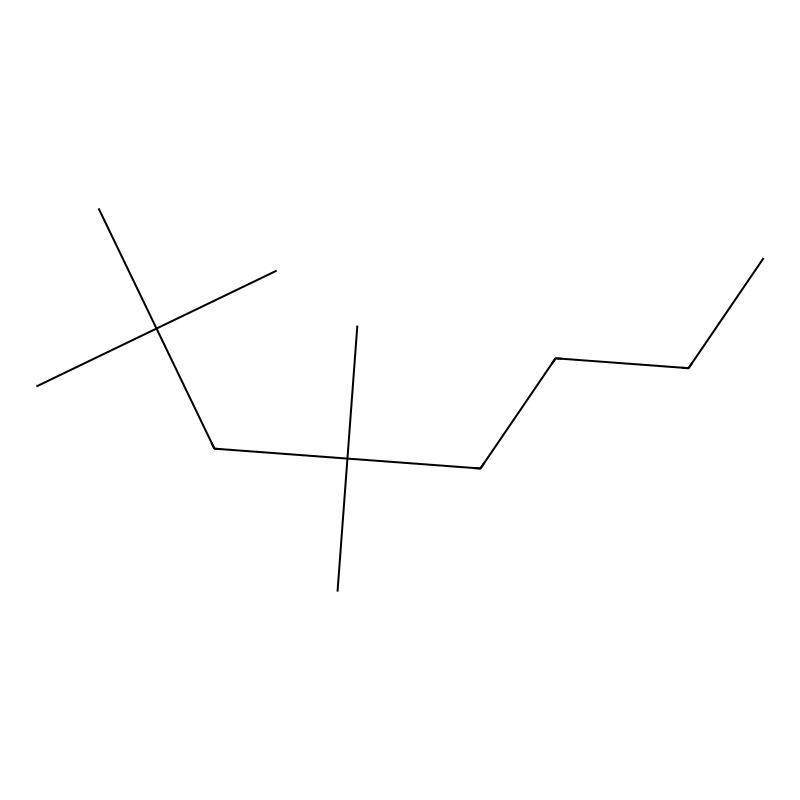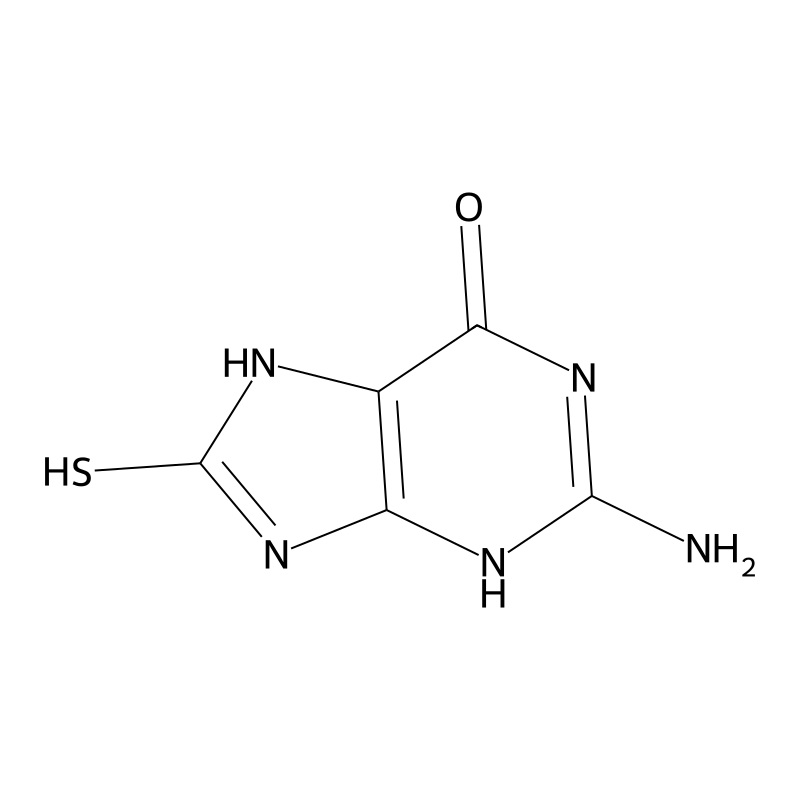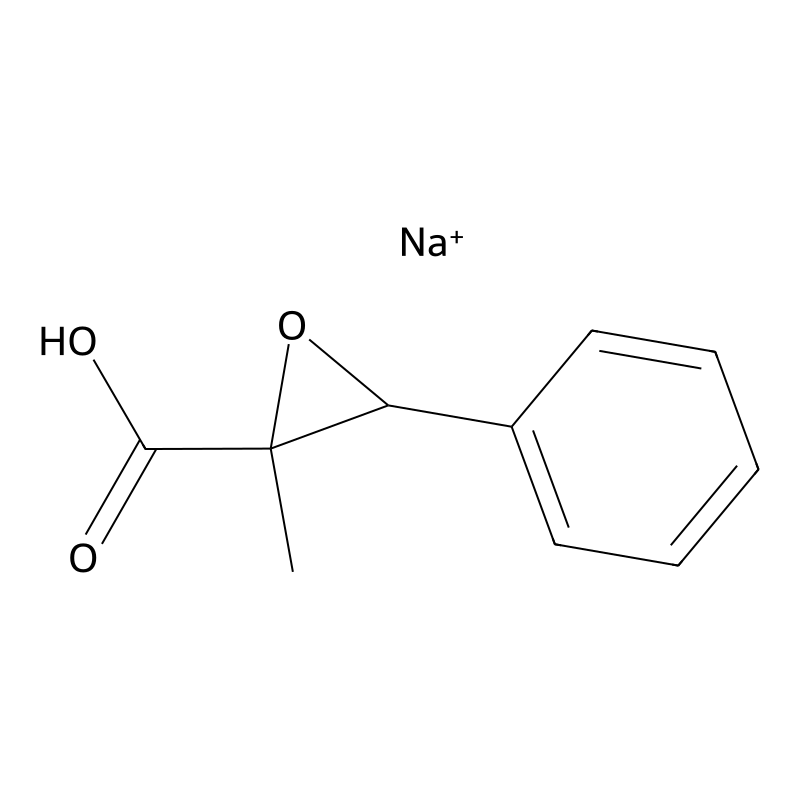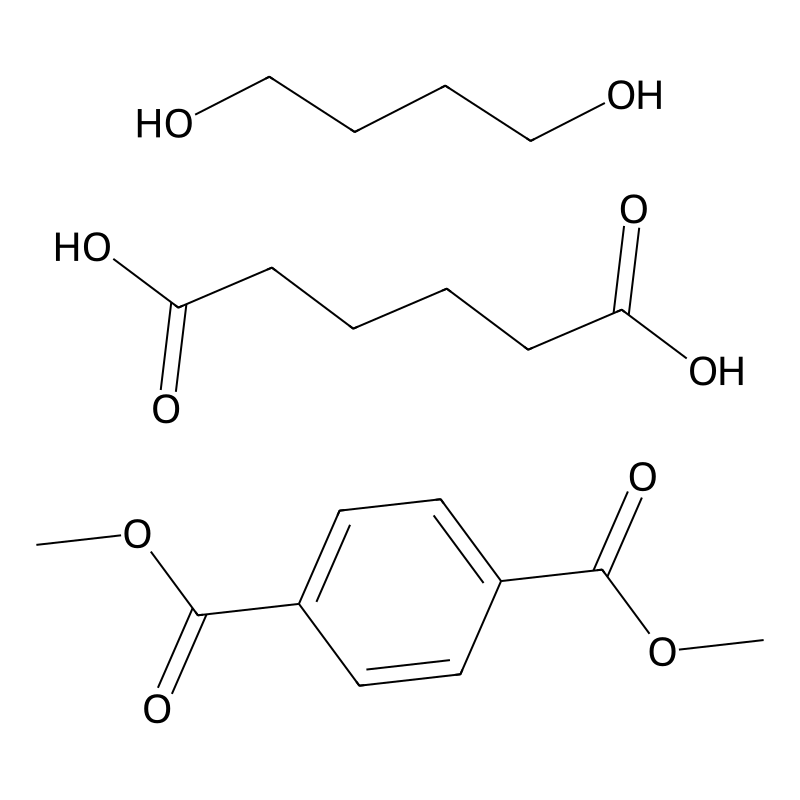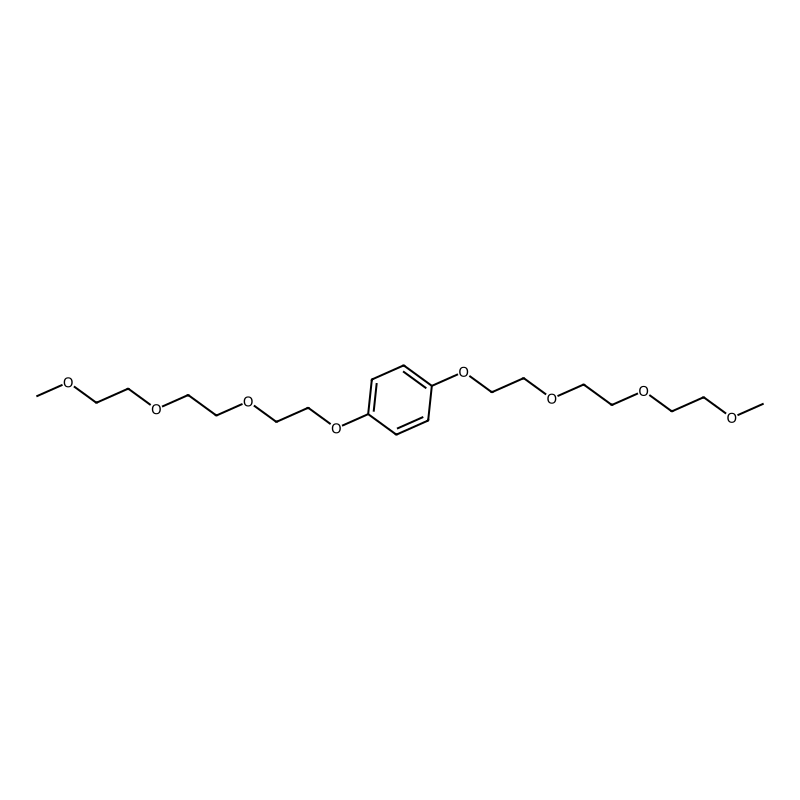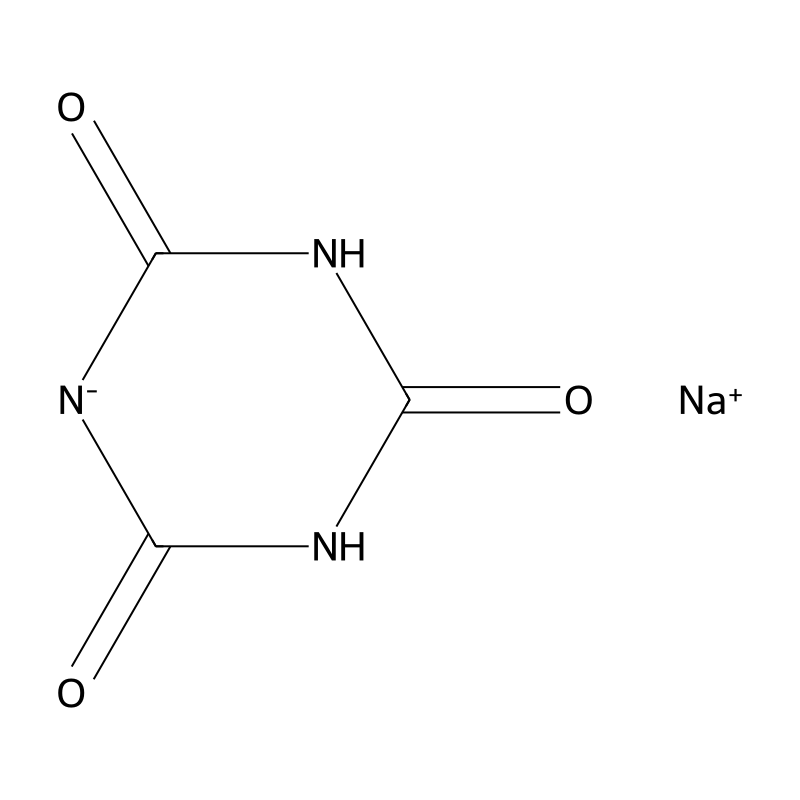4-Benzylaniline hydrochloride
Catalog No.
S664288
CAS No.
6317-57-3
M.F
C13H14ClN
M. Wt
219.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
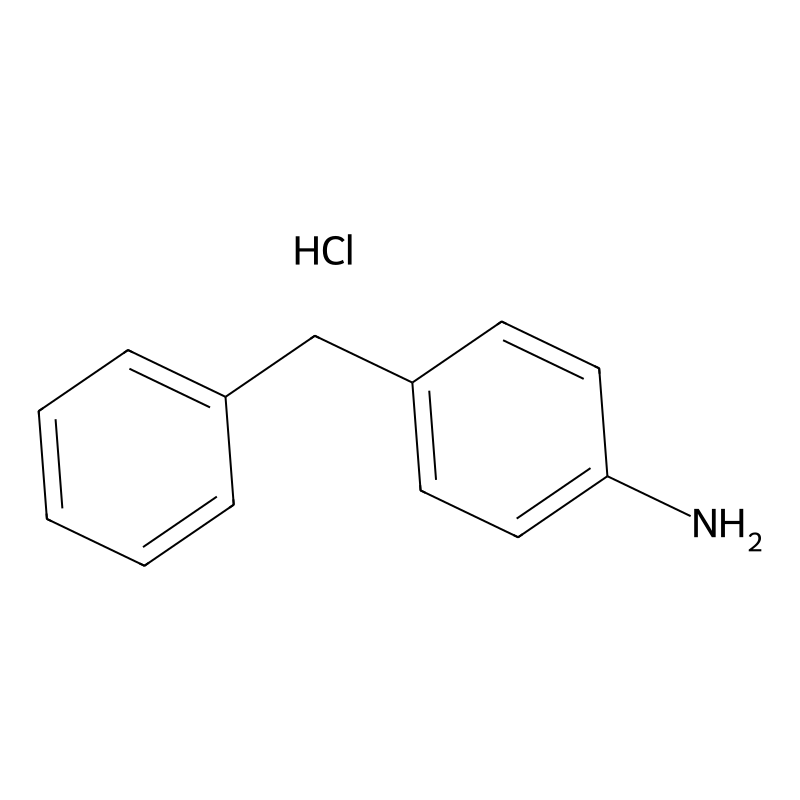
Content Navigation
CAS Number
6317-57-3
Product Name
4-Benzylaniline hydrochloride
IUPAC Name
4-benzylaniline;hydrochloride
Molecular Formula
C13H14ClN
Molecular Weight
219.71 g/mol
InChI
InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
InChI Key
GQGXIDBMRPMPCD-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
Canonical SMILES
C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
- 4-Benzylaniline (also known as 4-aminodiphenylmethane) is an aromatic amine. It combines an aniline group (C6H5NH2) with a benzyl group (C6H5CH2-) linked at the para (4th) position [].
- It's a precursor for various organic syntheses but not commercially available as the hydrochloride salt [].
Molecular Structure Analysis
- The key feature is the di-phenylmethane backbone, where a central carbon (CH2) bridges two benzene rings. One benzene ring has an amine group (NH2) attached at the para position, and the other has a methylene bridge (CH2) connecting it to the central carbon [].
- This structure allows for potential conjugation between the amine group and the aromatic rings, influencing its chemical properties.
Chemical Reactions Analysis
- Synthesis: 4-Benzylaniline can be synthesized by various methods, including the reaction of benzaldehyde with ammonia chloride or nitration of aniline followed by reduction [].
- As the hydrochloride salt is not common, specific reactions involving this form are not readily available in scientific literature. However, reactions involving the free base (4-benzylaniline) are well documented, including its use as a precursor for diazo compounds, Schiff bases, and various other organic molecules [].
Physical And Chemical Properties Analysis
- Data for 4-benzylaniline hydrochloride is scarce.
- The free base (4-benzylaniline) has a melting point of 35-38°C and a boiling point of 142-144°C (1 mmHg) [].
- It's slightly soluble in water but more soluble in organic solvents like ethanol, benzene, and acetone [].
Mechanism of Action (Not Applicable)
4-Benzylaniline hydrochloride is not a biological compound and doesn't have a known mechanism of action within living systems.
- Data for the specific hydrochloride form is limited, but information on the free base (4-benzylaniline) suggests potential hazards:
Precursor for Functional Molecule Synthesis
- Synthesis of Heterocycles: 4-Benzylaniline can be used as a starting material for the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their ring structures. An example is the synthesis of 2-amino-6-benzylbenzothiazole (SKA-7), a compound with potential applications in medicinal chemistry [1].
Source
[1] Sigma-Aldrich, "4-Benzylaniline 97 1135-12-2,"
- Preparation of Schiff Bases and Enamines: These functional groups are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). They find use in various research areas, including catalysis and coordination chemistry [2].
Source
[2] Chemistry LibreTexts, "Schiff Bases and Enamines,"
- Introduction of a Benzylamino Group: The benzylamino group (C6H5CH2NH-) present in 4-benzylaniline can be incorporated into other molecules. This functional group can influence properties like solubility and reactivity, allowing researchers to tailor molecules for specific applications [3].
Source
Other CAS
6317-57-3
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
